[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine
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Overview
Description
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group, two methyl groups, and a methylamine group attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an amine. In this case, the amine used is methylamine, and the reaction is typically carried out in the presence of a catalytic amount of iron(III) chloride in water under mild conditions .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common for pyrrole derivatives due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms.
Indole Derivatives: Indoles are another class of heterocyclic compounds with a fused benzene and pyrrole ring.
Uniqueness
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the methylamine moiety, influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine (CAS No. 1243606-13-4) is a heterocyclic organic compound characterized by a pyrrole ring with specific substitutions that enhance its biological activity. This article explores its biological properties, potential applications in medicine, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C10H18N2 |
Molecular Weight | 166.3 g/mol |
Purity | 75% |
CAS Number | 1243606-13-4 |
Biological Activity
Research indicates that (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that compounds with similar pyrrole structures possess antimicrobial properties. The presence of the ethyl and methylamine groups in (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine may enhance its efficacy against various bacterial strains. For instance, a comparative study highlighted that derivatives of pyrrole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Properties
The anticancer potential of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine has been evaluated through various in vitro studies. It has shown promising results against several cancer cell lines, as summarized in the table below:
These findings indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth effectively.
The mechanism through which (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine exerts its biological effects is under investigation. Preliminary studies suggest that it may interact with cellular pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been reported to inhibit topoisomerase activity and disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Studies
Recent case studies have illustrated the compound's potential in drug development:
- Case Study on Anticancer Activity : A study conducted on the effect of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine on MCF7 cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine exhibited notable inhibition zones, suggesting potential as a new class of antimicrobial agents.
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H18N2/c1-5-12-8(2)6-10(7-11-4)9(12)3/h6,11H,5,7H2,1-4H3 |
InChI Key |
GBSKQRBFIUDLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=C1C)CNC)C |
Origin of Product |
United States |
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